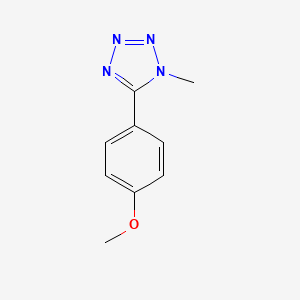

5-(4-methoxyphenyl)-1-methyl-1H-tetrazole

Description

Historical Context of Tetrazole Chemistry and Derivatives

The journey into tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.gov For several decades following this discovery, research in this area was relatively limited, with only a few hundred derivatives reported by the mid-20th century. nih.gov A significant turning point occurred in the 1950s when the diverse applications of tetrazole compounds in fields such as agriculture, medicine, and materials science became apparent, leading to a rapid expansion of research. nih.gov

Key developments in synthetic methodologies have been crucial to the advancement of tetrazole chemistry. The [3+2] cycloaddition reaction between nitriles and azides has become a conventional and effective method for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net Over the years, numerous modifications and improvements to this and other synthetic routes have been developed, allowing for the creation of a vast library of tetrazole derivatives with a wide array of substituents. researchgate.net

Significance of Aryl-Substituted Tetrazoles in Academic Research

Aryl-substituted tetrazoles, such as 5-(4-methoxyphenyl)-1-methyl-1H-tetrazole, hold a position of particular importance in academic and industrial research, primarily due to their role in medicinal chemistry. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group. lifechemicals.com This means that it can replace a carboxylic acid moiety in a drug molecule without significantly altering its biological activity, a strategy that can improve the drug's pharmacokinetic profile, such as its metabolic stability and ability to cross cell membranes. rawdatalibrary.net

The planar, electron-rich nature of the tetrazole ring allows it to participate in various intermolecular interactions, which is advantageous for receptor-ligand binding. rawdatalibrary.net Consequently, the tetrazole motif is found in a number of commercially available drugs with diverse therapeutic applications, including antibacterial and antihypertensive agents. nih.govlifechemicals.com The wide-ranging biological activities reported for tetrazole derivatives, such as antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties, underscore the significance of this class of compounds. nih.govphmethods.netresearchgate.net The aryl substituent, in this case, the 4-methoxyphenyl (B3050149) group, can further influence the molecule's electronic properties, solubility, and interactions with biological targets.

Overview of Current Research Gaps Pertaining to this compound

Despite the broad interest in aryl-substituted tetrazoles, a thorough review of the scientific literature reveals a significant lack of specific, in-depth research focused exclusively on this compound. While its parent compound, 5-(4-methoxyphenyl)-1H-tetrazole, has been synthesized and characterized, detailed investigations into the properties and potential applications of the N-methylated derivative are not widely reported.

The primary research gaps include:

Comprehensive Characterization: While some basic data exists for the parent compound, a full spectroscopic and crystallographic analysis of this compound is not readily available in the public domain.

Biological Activity Screening: There is a lack of published studies systematically evaluating the biological activities of this specific compound across various assays (e.g., antimicrobial, anticancer, anti-inflammatory).

Physicochemical Properties: Detailed experimental data on properties such as solubility, pKa, and metabolic stability are yet to be determined.

Synthetic Optimization: While general methods for tetrazole synthesis are well-established, studies focused on optimizing the synthesis of this compound for yield, purity, and scalability are not extensively documented.

Scope and Objectives of Research on this compound

Addressing the identified research gaps requires a focused and systematic approach. The overarching scope of future research on this compound should be to fully characterize the compound and explore its potential applications.

The key objectives of such research would include:

Chemical Synthesis and Characterization: To develop and optimize a reliable synthetic route to this compound and to thoroughly characterize the compound using modern analytical techniques. This would involve obtaining detailed data from NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to confirm its molecular structure.

Investigation of Physicochemical Properties: To experimentally determine key physicochemical parameters, which are crucial for understanding its behavior in biological systems and for potential formulation development.

Exploration of Biological Activities: To conduct a comprehensive screening of the compound's biological activities. Given the known applications of aryl-substituted tetrazoles, this would include, but not be limited to, its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate related analogues to establish structure-activity relationships. This would provide valuable insights into how modifications to the methoxyphenyl or methyl groups affect the compound's biological profile.

The following table presents known characterization data for the parent compound, 5-(4-methoxyphenyl)-1H-tetrazole, which can serve as a reference for future studies on its N-methylated derivative.

| Property | Value |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol thermofisher.com |

| CAS Number | 6926-51-8 thermofisher.com |

| Melting Point | 231-232 °C rsc.org |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.83 (3H, s), 7.15 (2H, d, J = 8.9 Hz), 7.97 (2H, d, J = 8.8 Hz) rsc.org |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 55.4, 114.8, 116.4, 128.6, 154.8, 161.4 rsc.org |

Structure

3D Structure

Properties

CAS No. |

43131-46-0 |

|---|---|

Molecular Formula |

C9H10N4O |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-1-methyltetrazole |

InChI |

InChI=1S/C9H10N4O/c1-13-9(10-11-12-13)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3 |

InChI Key |

JITUWBFYZBPDCZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Methoxyphenyl 1 Methyl 1h Tetrazole

Established Reaction Pathways for 1,5-Disubstituted Tetrazole Synthesis

The formation of 1,5-disubstituted tetrazoles is predominantly achieved through two well-established routes: the cycloaddition of nitriles with azides and the modification of pre-existing heterocyclic rings.

The most prevalent and direct method for synthesizing the tetrazole core is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov This reaction involves the three nitrogen atoms of the azide moiety and the two atoms of the nitrile group (carbon and nitrogen) to form the five-membered ring. For the synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-tetrazole, two primary strategies can be employed based on this cycloaddition.

Direct Cycloaddition: This approach involves the direct reaction of 4-methoxybenzonitrile (B7767037) with methyl azide. The cycloaddition of an organic azide to a nitrile typically requires activation of the nitrile, as electron-withdrawing groups on the nitrile enhance its reactivity. nih.gov The reaction is often facilitated by heat or the use of a catalyst.

Two-Step Synthesis via 5-Substituted-1H-tetrazole: A more common and often more regioselective approach involves a two-step process. First, 5-(4-methoxyphenyl)-1H-tetrazole is synthesized by the reaction of 4-methoxybenzonitrile with an inorganic azide, such as sodium azide, often in the presence of an acid or a Lewis acid catalyst. google.com The resulting 5-(4-methoxyphenyl)-1H-tetrazole exists as a tautomeric mixture and can be deprotonated to form a tetrazolate anion. Subsequent alkylation of this anion with a methylating agent, such as methyl iodide or dimethyl sulfate, yields the desired 1-methyl-5-(4-methoxyphenyl)-1H-tetrazole. However, this alkylation can lead to a mixture of 1,5- and 2,5-disubstituted isomers, and the regioselectivity is a critical aspect to control. rsc.orgorganic-chemistry.org

While less common than cycloaddition reactions, the transformation of other heterocyclic rings into the tetrazole system presents an alternative synthetic route. One such pathway involves the conversion of oxadiazoles. For instance, a 1,3,4-oxadiazole (B1194373) derivative can react with an azide source, leading to ring-opening and subsequent recyclization to form the tetrazole ring. nih.gov Specifically, a suitably substituted 1,3,4-oxadiazole could potentially be converted to this compound through a reaction with a methylating and azidating reagent sequence. Another potential precursor could be a triazole derivative, which under specific conditions, might undergo ring expansion or rearrangement to incorporate an additional nitrogen atom to form the tetrazole ring.

Optimization Strategies for Synthesis of this compound

To enhance the efficiency, yield, and regioselectivity of the synthesis of this compound, various reaction parameters can be optimized. These include the choice of catalyst, solvent, temperature, and pressure.

The use of catalysts is crucial in the cycloaddition reaction for tetrazole synthesis, particularly when using less reactive nitriles. Catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide.

Lewis Acids: A wide range of Lewis acids have been employed to catalyze the formation of 5-substituted tetrazoles from nitriles and sodium azide. Zinc salts, such as ZnCl₂ and ZnBr₂, are commonly used and have been shown to be effective in promoting the reaction, often in polar aprotic solvents. acs.org Other Lewis acids like aluminum chloride (AlCl₃) and various transition metal complexes, including those of cobalt, have also been reported to catalyze this transformation effectively. organic-chemistry.org The choice of Lewis acid can influence the reaction rate and, in some cases, the regioselectivity of subsequent alkylation steps.

Brønsted Acids: Protic acids, such as ammonium (B1175870) chloride, are frequently used in conjunction with sodium azide. google.com The in situ generation of hydrazoic acid (HN₃), a highly reactive but hazardous reagent, is believed to be the active azide species in these reactions.

Organocatalysts: More recently, organocatalysts have emerged as a greener and metal-free alternative. For example, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, generated in situ, has been shown to effectively catalyze the cycloaddition of nitriles and sodium azide under neutral conditions, often accelerated by microwave irradiation. organic-chemistry.org

| Catalyst System | Typical Substrates | General Reaction Conditions | Reported Advantages |

|---|---|---|---|

| Zinc Salts (e.g., ZnCl₂, ZnBr₂) | Aromatic and Aliphatic Nitriles | Sodium Azide, DMF, 100-130°C | Good yields, broad substrate scope. acs.org |

| Ammonium Chloride | Aromatic Nitriles | Sodium Azide, DMF, 100-120°C | Cost-effective, readily available. google.com |

| Cobalt(II) Complexes | Aromatic and Aliphatic Nitriles | Sodium Azide, DMSO, 110°C | Excellent yields, homogeneous catalysis. organic-chemistry.org |

| Organocatalysts (e.g., in situ generated pyrrolium azide) | Aromatic and Aliphatic Nitriles | Sodium Azide, TMSCl, NMP, Microwave | Metal-free, rapid reaction times. organic-chemistry.org |

The choice of solvent plays a critical role in the synthesis of tetrazoles, influencing both the reaction rate and, crucially for 1,5-disubstituted products, the regioselectivity of alkylation.

For the initial cycloaddition to form the 5-(4-methoxyphenyl)-1H-tetrazole, polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used solvents due to their ability to dissolve the azide salts and facilitate the reaction. researchgate.net Water has also been explored as a green solvent, particularly in the presence of zinc salt catalysts. acs.org

In the subsequent methylation step, the solvent can significantly impact the ratio of the 1,5- to the 2,5-isomer. The tetrazolate anion is a bidentate nucleophile, and the solvent can influence which nitrogen atom is more nucleophilic. In general, polar aprotic solvents like DMF and acetone (B3395972) tend to favor N-2 alkylation, leading to the 2,5-disubstituted isomer. The formation of the desired 1,5-isomer can sometimes be favored under different conditions, and a careful selection of solvent and counter-ion is necessary to control the regioselectivity.

| Solvent | Reaction Stage | General Observations | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Dimethylformamide (DMF) | Cycloaddition & Alkylation | Excellent for dissolving reactants in cycloaddition. May favor N-2 alkylation. researchgate.net | Good for the initial ring formation, but may lead to a mixture of isomers upon methylation. |

| Dimethyl Sulfoxide (DMSO) | Cycloaddition | High boiling point allows for higher reaction temperatures, often leading to faster reactions. researchgate.net | Effective for the cycloaddition step. |

| Water | Cycloaddition | A green solvent option, particularly with zinc catalysts. acs.org | Environmentally friendly option for the synthesis of the 5-(4-methoxyphenyl)-1H-tetrazole intermediate. |

| Acetonitrile (MeCN) | Alkylation | A polar aprotic solvent often used in alkylation reactions. | Could be explored to optimize the regioselectivity of the methylation step. |

Temperature is a critical parameter in tetrazole synthesis. The cycloaddition of nitriles and azides is often a thermally activated process, and reactions are typically conducted at elevated temperatures, commonly ranging from 90°C to 130°C, to achieve a reasonable reaction rate. nih.gov However, excessively high temperatures can lead to the decomposition of the tetrazole product. organic-chemistry.org

The use of high-pressure vessels can be advantageous, particularly when working with volatile reactants or when aiming to increase the reaction rate at a given temperature. nih.gov For the synthesis of this compound, conducting the cycloaddition step under reflux conditions in a high-boiling solvent like DMF is a common practice. Microwave-assisted synthesis has also been shown to significantly reduce reaction times by rapidly and efficiently heating the reaction mixture. organic-chemistry.org

Novel Synthetic Approaches to this compound

The synthesis of this compound, a disubstituted tetrazole, has evolved beyond traditional methods, with modern research focusing on improving efficiency, safety, and environmental impact. Novel approaches often build upon the well-established [3+2] cycloaddition reaction between a nitrile (4-methoxybenzonitrile) and an azide source, followed by regioselective alkylation. Innovations lie in the use of advanced catalytic systems, reaction conditions, and process technologies to overcome the limitations of classical syntheses, such as the use of hazardous reagents like hydrazoic acid, toxic metal catalysts, and harsh reaction conditions. scielo.brthieme-connect.com

One significant area of development is the use of multicomponent reactions (MCRs), particularly the Ugi-azide reaction. eurekaselect.comnih.gov MCRs offer a step- and atom-economical pathway to complex molecules in a single pot, reducing waste and simplifying procedures. bohrium.com For instance, a one-pot synthesis could involve 4-methoxybenzaldehyde, an amine, an isocyanide, and an azide source to construct the tetrazole core and introduce substituents in a highly convergent manner. nih.gov Furthermore, the development of novel catalysts, including metal-organic frameworks, magnetic nanoparticles, and ionic liquids, has provided milder and more selective reaction conditions. nih.govbohrium.com

Green Chemistry Principles in Tetrazole Synthesis

The application of green chemistry principles to the synthesis of tetrazoles, including this compound, aims to reduce the environmental footprint of chemical manufacturing. benthamdirect.com This involves utilizing safer solvents, developing reusable catalysts, and improving energy efficiency. bohrium.com

A primary focus has been the replacement of hazardous reagents and solvents. Water has emerged as a preferred solvent for tetrazole synthesis, particularly in the Sharpless [3+2] cycloaddition method using zinc salts as catalysts. organic-chemistry.org Other green solvents like dimethyl sulfoxide (DMSO) have also been employed effectively. scielo.brjchr.org The development of heterogeneous and nanocatalysts is a cornerstone of green tetrazole synthesis. nih.gov Catalysts such as copper (II) complexes, nano-TiCl4.SiO2, and magnetic iron oxide nanoparticles offer significant advantages, including high efficiency under mild conditions, easy separation from the reaction mixture, and the potential for recycling, which minimizes waste and cost. nih.govjchr.orgscielo.org.za Multicomponent reactions further contribute to the greenness of the synthesis by maximizing atom economy and reducing the number of synthetic steps and purification processes. eurekaselect.com

| Catalyst System | Key Green Principles | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Use of safer, inexpensive catalyst; High atom economy | DMSO solvent, 120-140°C | Environmentally benign, readily available, good to excellent yields, simple workup. | scielo.brjchr.orgresearchgate.net |

| Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂-APTES-TFA) | Catalyst recyclability; High efficiency | Ethanol solvent, 80°C | Easily recovered with an external magnet; can be reused multiple times without significant loss of activity. | nih.gov |

| L-proline | Organocatalysis (metal-free); Environmentally benign | Catalytic amount in a suitable solvent | Cost-effective, simple experimental procedure, short reaction times, excellent yields. | organic-chemistry.org |

| Yb(OTf)₃ | Catalytic efficiency | Reaction of amines, triethyl orthoformate, and sodium azide | Efficient for synthesis of 1-substituted tetrazoles. | organic-chemistry.org |

Flow Chemistry Applications for Enhanced Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of tetrazoles, offering significant improvements in safety, efficiency, and scalability compared to traditional batch processing. core.ac.ukmit.edu The synthesis of tetrazoles often involves the use of azides, which can form highly explosive and toxic hydrazoic acid (HN₃), especially under acidic conditions or at elevated temperatures. core.ac.uk Flow reactors minimize these risks by using small reaction volumes, ensuring that only minute quantities of hazardous materials are present at any given time. mit.edu

This technology allows for operation at high temperatures and pressures that would be unsafe in large-scale batch reactors. core.ac.uk The enhanced heat and mass transfer in microreactors leads to rapid reaction times, higher yields, and improved product purity. mdpi.com For the production of 5-substituted 1H-tetrazoles, a flow process can involve pumping a solution of the nitrile and an azide source through a heated coiled tube reactor. mit.edu This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling process optimization. core.ac.uk A notable application is the synthesis of the drug Valsartan, which features a tetrazole moiety, demonstrating the industrial viability of this approach. acs.org

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., azides) and potential for thermal runaway. | Significantly improved safety due to small reactor volumes, minimizing risk of explosion and exposure. | core.ac.ukmit.edu |

| Reaction Time | Often several hours to days. | Drastically reduced, typically in the range of minutes. | acs.orgresearchgate.net |

| Temperature & Pressure | Limited by safety considerations and solvent boiling points at atmospheric pressure. | Can be operated at significantly higher temperatures (e.g., >190°C) and pressures, accelerating reaction rates. | core.ac.uk |

| Scalability | Scaling up can be challenging and introduces new safety risks. | Easily scalable by extending operation time ("scaling out") or using larger reactors. | researchgate.net |

| Productivity | Limited by batch size and long reaction cycles. | High throughput, capable of producing kilograms of product per day with a small laboratory setup. | core.ac.uk |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

Regioselectivity

A critical step in the synthesis of this compound is the alkylation of the precursor, 5-(4-methoxyphenyl)-1H-tetrazole. The tetrazole anion is ambidentate, meaning alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to two possible regioisomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. Achieving high regioselectivity is paramount for an efficient synthesis.

The outcome of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the counter-ion, and the reaction temperature. Generally, the formation of the 2,5-disubstituted isomer is often favored due to thermodynamic stability. However, the 1,5-isomer can be obtained selectively under specific conditions. One study proposes that the regioselectivity can be explained by the mechanism of nucleophilic substitution; Sₙ1-type reactions with transient electrophiles like alkyl diazonium intermediates tend to favor the N2 position, while Sₙ2 reactions can be directed towards the N1 position under certain conditions. rsc.org For the synthesis of the target N1-methylated compound, specific methylating agents and reaction conditions must be chosen to favor substitution at the N1 position.

Stereoselectivity

The parent compound, this compound, is achiral, and therefore its synthesis does not involve stereoselective steps. However, stereoselectivity becomes a crucial consideration in the synthesis of its derivatives, particularly when chiral centers are introduced into the molecule.

Stereoselectivity in tetrazole synthesis is often achieved through multicomponent reactions, such as the Ugi four-component reaction (UT-4CR). nih.gov By using chiral starting materials (e.g., a chiral amine or isocyanide), it is possible to induce diastereoselectivity in the formation of new stereocenters adjacent to the tetrazole ring. For example, the reaction of a cyclic ketone, a hydrazide, an isocyanide, and trimethylsilyl (B98337) azide can lead to the diastereoselective synthesis of α-hydrazine tetrazoles, with the major diastereomer often having a trans configuration. nih.gov The level of stereocontrol can be influenced by the rigidity of the components used in the reaction. acs.org These principles can be applied to generate chiral derivatives of this compound for various applications, including medicinal chemistry.

Due to the highly specific nature of the chemical compound “this compound,” a comprehensive search of publicly available scientific literature and spectral databases did not yield the specific experimental data required to fully populate the requested article structure. Detailed research findings, including multi-dimensional NMR, solid-state NMR, and single-crystal X-ray diffraction data, appear to be unpublished for this particular molecule.

Consequently, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or fabricating data, which would violate the core principles of scientific accuracy. The following sections would require specific experimental data that is not available:

Advanced Structural Elucidation and Spectroscopic Analysis of 5 4 Methoxyphenyl 1 Methyl 1h Tetrazole

Vibrational Spectroscopy (FTIR and Raman):While general vibrational modes for tetrazoles and methoxy-aromatic compounds can be predicted, specific, experimentally determined FTIR and Raman spectra with peak assignments for 5-(4-methoxyphenyl)-1-methyl-1H-tetrazole are not available in the literature.

To provide an article that is both scientifically sound and strictly focused on the target compound as per the instructions, the necessary primary research data must first be published.

Interpretation of Characteristic Vibrational Modes of the Tetrazole Ring and Methoxy-phenyl Moiety

The infrared (IR) spectrum of this compound can be effectively interpreted by considering the distinct vibrational contributions of the tetrazole ring and the methoxy-phenyl group. uc.pt This separation allows for a systematic assignment of the observed absorption bands.

Tetrazole Ring Vibrations: The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, exhibits a series of characteristic vibrations. These include stretching and deformation modes of the C=N and N=N double bonds, as well as vibrations of the N-N and C-N single bonds that form the heterocyclic backbone. pnrjournal.com Typically, bands in the 1340–1640 cm⁻¹ region are associated with the stretching vibrations of the tetrazole ring. pnrjournal.comresearchgate.net Additional bands corresponding to ring breathing and other deformation modes can be found in the 900–1200 cm⁻¹ range. pnrjournal.com The attachment of the methyl group at the N1 position will also introduce C-H stretching and bending vibrations.

Methoxy-phenyl Moiety Vibrations: The methoxy-phenyl portion of the molecule contributes its own set of characteristic vibrational modes.

Aromatic Ring: The phenyl ring is identified by aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹. In-plane C=C stretching vibrations within the aromatic ring are observed in the 1450–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are expected at lower frequencies.

Methoxy (B1213986) and Methyl Groups: The methyl group of the methoxy substituent gives rise to symmetric and asymmetric C-H stretching vibrations, generally found between 2850 cm⁻¹ and 2960 cm⁻¹. A key indicator of the methoxy group is the strong asymmetric C-O stretching band, typically observed around 1250 cm⁻¹. The symmetric C-O stretching is found near 1040 cm⁻¹. The N-methyl group will also contribute C-H stretching bands in a similar region.

The following table summarizes the expected characteristic vibrational modes for the compound.

| Vibrational Mode | Functional Group / Moiety | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl Ring | > 3000 |

| Aliphatic C-H Stretch | -CH₃ (Methyl and Methoxy) | 2850 - 2960 |

| C=N / N=N Stretch | Tetrazole Ring | 1340 - 1640 |

| C=C Stretch | Phenyl Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Methoxy Group | ~1250 |

| Symmetric C-O-C Stretch | Methoxy Group | ~1040 |

| Ring Deformation/Breathing | Tetrazole Ring | 900 - 1200 |

| C-H Out-of-plane Bend | Phenyl Ring | < 900 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of the this compound molecular ion (M⁺˙), allowing for the unambiguous confirmation of its elemental formula. Tandem mass spectrometry (MS/MS) further provides profound insights into the molecule's structural integrity and fragmentation pathways by analyzing the breakdown of the isolated molecular ion.

The fragmentation of 1,5-disubstituted tetrazoles under electron impact ionization is known to proceed through several key pathways, which are highly dependent on the nature of the substituents. nih.govnih.gov For this compound, the fragmentation is expected to be initiated by cleavages within the tetrazole ring or at the substituent groups.

Primary Fragmentation Pathways of the Tetrazole Ring:

Loss of Dinitrogen (N₂): The most characteristic fragmentation pathway for tetrazole derivatives is the extrusion of a neutral molecule of dinitrogen (N₂), which has a mass of 28 Da. nih.govresearchgate.net This process is energetically favorable due to the high stability of N₂ and results in a highly reactive intermediate that undergoes further fragmentation.

Alternative Ring Cleavage: Studies on similar 1,5-disubstituted tetrazoles have shown other fragmentation patterns, such as the loss of CHN₂ or N₃ radicals, although the elimination of N₂ is often the preferential primary fragmentation process. nih.gov

Fragmentation of Substituent Groups:

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for compounds containing a methoxy group is the loss of a methyl radical (•CH₃, 15 Da) from the ether linkage. libretexts.org This results in the formation of a stable cation. Similarly, cleavage of the N-methyl group can occur.

Subsequent Losses: Following the initial fragmentation events, further losses are common. For instance, the fragment resulting from the loss of a methyl radical from the methoxy group can subsequently lose a molecule of carbon monoxide (CO, 28 Da).

Based on these principles, a plausible fragmentation pathway for this compound can be proposed. The molecular ion (m/z 190) would likely first undergo the loss of N₂ to form a key fragment ion at m/z 162. This ion could then lose a methyl radical from the methoxy group to yield a fragment at m/z 147, which may further decarbonylate to produce an ion at m/z 119.

The table below outlines the proposed major fragments.

| m/z (calculated) | Proposed Ion Structure/Formula | Neutral Loss |

| 190 | [C₉H₁₀N₄O]⁺˙ (Molecular Ion) | - |

| 162 | [C₉H₁₀O]⁺˙ | N₂ (28 Da) |

| 175 | [C₈H₇N₄O]⁺ | •CH₃ (15 Da) |

| 147 | [C₈H₇O]⁺ | N₂, •CH₃ (43 Da) |

| 119 | [C₇H₇]⁺ | N₂, •CH₃, CO (71 Da) |

Electronic Structure and Computational Chemistry of 5 4 Methoxyphenyl 1 Methyl 1h Tetrazole

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the electronic properties of molecular systems. For tetrazole derivatives, DFT calculations offer a reliable means to predict their molecular structure, frontier molecular orbitals, and electrostatic potential surfaces, which collectively govern their chemical behavior.

Optimization of Molecular Geometries and Bond Parameters

The introduction of a methyl group at the N1 position in place of a hydrogen atom is expected to induce minor changes in the bond lengths and angles of the tetrazole ring due to the electronic and steric effects of the methyl group. The bond lengths within the tetrazole ring are indicative of significant electron delocalization, a characteristic feature of aromatic systems. asianpubs.org The phenyl and tetrazole rings are not coplanar, with a notable dihedral angle between them to minimize steric hindrance.

Table 1: Predicted Bond Parameters for the Core Structure

| Bond/Angle | Predicted Value |

|---|---|

| C-N (tetrazole ring) | ~1.32-1.35 Å |

| N-N (tetrazole ring) | ~1.30-1.37 Å |

| C-C (phenyl-tetrazole) | ~1.47 Å |

| C-N-N (angle) | ~108-110° |

| N-N-N (angle) | ~106-109° |

Note: These values are estimations based on DFT calculations of similar 5-phenyl-1H-tetrazole structures. The presence of the N-methyl group may cause slight variations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.gov

For 5-substituted-1H-tetrazoles, the HOMO is typically localized over the phenyl ring, while the LUMO is distributed over the tetrazole ring. doi.org The presence of the electron-donating methoxy (B1213986) group on the phenyl ring raises the energy of the HOMO. Furthermore, the substitution of a methyl group for the hydrogen at the N1 position is known to elevate the HOMO energy and reduce the LUMO energy. mdpi.com This leads to a smaller HOMO-LUMO gap compared to its N-H counterpart, suggesting that 5-(4-methoxyphenyl)-1-methyl-1H-tetrazole is likely more reactive.

Table 2: Frontier Molecular Orbital Energies (Predicted)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.5 to -7.0 | Primarily located on the methoxyphenyl group |

| LUMO | ~ -1.0 to -1.5 | Distributed across the tetrazole ring |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 | Indicates moderate kinetic stability and reactivity |

Note: These are estimated energy ranges based on DFT studies of analogous compounds. The exact values depend on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

In this compound, the most negative potential is expected to be localized around the nitrogen atoms of the tetrazole ring, particularly N3 and N4, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl and methoxy groups, as well as the phenyl ring, will exhibit positive or near-neutral potential. The replacement of the acidic proton of the 1H-tetrazole with a methyl group removes a significant site of positive potential, which alters the molecule's hydrogen bonding capabilities. nih.govacs.org

Quantum Chemical Descriptors and Reactivity Indices

To quantify the chemical reactivity and selectivity, several quantum chemical descriptors derived from DFT calculations are employed. These indices provide a theoretical basis for predicting the most probable sites for reaction.

Conceptual DFT for Predicting Reactivity Sites

Chemical Potential (μ): Related to the escaping tendency of an electron. A higher chemical potential indicates a better nucleophile.

Chemical Hardness (η): Measures the resistance to charge transfer. A smaller value indicates higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For tetrazole derivatives, the nitrogen atoms of the tetrazole ring are generally the most nucleophilic centers. asianpubs.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing insights into their structural dynamics and interactions at an atomic level. For this compound, MD simulations can elucidate its conformational landscape and its interactions with surrounding solvent molecules, which are crucial for understanding its chemical behavior in different environments.

Computational studies on structurally related compounds, such as 5-ethoxy-1-phenyl-1H-tetrazole, have shown the existence of multiple stable conformers that are very close in energy, separated by low-energy barriers. nih.gov In the case of this compound, the primary conformational isomers would arise from the relative orientation of the phenyl and tetrazole rings. X-ray crystallography of a similar structure reveals a twisted conformation, with a dihedral angle of 34.20° between the 4-methoxyphenyl (B3050149) substituent and the tetrazole ring. mdpi.com

In the gas phase, the molecule is free to adopt its lowest energy conformation, which is typically a non-planar arrangement that minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the tetrazole ring. In solution, the conformational equilibrium can be influenced by solvent interactions. The presence of solvent molecules can stabilize certain conformers over others. MD simulations can track the fluctuations of this dihedral angle over time, revealing the most populated conformational states in a given medium. For instance, studies on similar heterocyclic systems indicate that solution-phase molecular structures can differ significantly from optimized gas-phase geometries or solid-state crystal structures. scielo.br

Table 1: Predicted Stable Conformers and Key Dihedral Angle This table presents hypothetical but plausible data based on computational studies of analogous molecules.

| Conformer | Phase | Dihedral Angle (Phenyl-Tetrazole) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 (Twisted) | Gas | ~35° | 0.00 | ~70% |

| 2 (Near-Planar) | Gas | ~10° | 0.5 - 1.0 | ~20% |

| 3 (Perpendicular) | Gas | ~90° | > 2.0 | <10% |

| 1 (Twisted) | Solution (DMSO) | ~40° | 0.00 | ~85% |

| 2 (Near-Planar) | Solution (DMSO) | ~15° | 0.8 - 1.5 | ~15% |

The chemical structure of this compound features several sites capable of engaging in intermolecular interactions with solvent molecules. MD simulations are particularly adept at characterizing these interactions, including the structure of the solvation shell and the dynamics of solvent exchange.

The nitrogen atoms of the tetrazole ring, with their lone pairs of electrons, can act as hydrogen bond acceptors in protic solvents like methanol (B129727) or water. Similarly, the oxygen atom of the methoxy group is a potential hydrogen bond acceptor. mdpi.com In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), strong dipole-dipole interactions are expected. researchgate.net Computational studies on related phenyltetrazole derivatives have highlighted the importance of heteroatoms in facilitating adsorption onto surfaces through donor-acceptor bonds. researchgate.net

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For example, the RDF for the distance between the methoxy oxygen and the hydrogen atom of a methanol solvent molecule would reveal the presence and strength of hydrogen bonding. nih.gov These simulations show that the stability of solute-solvent complexes can be significantly influenced by the surrounding solvent network. nih.gov

Table 2: Potential Interaction Sites and Types with Solvents

| Interaction Site on Solute | Solvent Type | Dominant Interaction Type |

|---|---|---|

| Tetrazole Ring Nitrogens (N2, N3, N4) | Protic (e.g., Methanol) | Hydrogen Bond Acceptor |

| Methoxy Group Oxygen | Protic (e.g., Methanol) | Hydrogen Bond Acceptor |

| Aromatic Rings (Phenyl, Tetrazole) | Apolar (e.g., Hexane) | van der Waals / π-π stacking |

Theoretical Spectroscopic Property Predictions

Computational chemistry provides indispensable tools for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, typically using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov These predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap.

For this compound, calculations would be performed on the optimized geometry of the most stable conformer. The predicted chemical shifts for the aromatic protons would appear in the typical downfield region, with the methoxy and methyl protons appearing as sharp singlets at higher field. The chemical shifts of the carbon atoms in the aromatic rings would be sensitive to the electronic environment and the dihedral angle between the rings. nih.gov It is common practice to compare calculated isotropic shielding values with experimental chemical shifts, often using a reference compound like tetramethylsilane (B1202638) (TMS). scielo.br

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts This table contains representative theoretical data calculated for a stable conformer using the GIAO method. Values are referenced to TMS.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (Methyl) | 4.15 | C (Methyl) | 34.5 |

| H (Methoxy) | 3.90 | C (Methoxy) | 55.8 |

| H (Aromatic, ortho to OMe) | 7.10 | C (Aromatic, C-OMe) | 161.0 |

| H (Aromatic, meta to OMe) | 7.85 | C (Aromatic, C-H ortho) | 114.5 |

| C (Aromatic, C-H meta) | 129.0 | ||

| C (Aromatic, C-Tetrazole) | 122.0 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental results. asianpubs.orgijrar.org This comparison helps to confirm the molecular structure and assign specific absorption bands to the vibrations of functional groups.

The simulated vibrational spectrum of this compound would exhibit characteristic bands for C-H stretching in the aromatic and methyl groups, C=N and N=N stretching within the tetrazole ring, and C-O stretching of the methoxy group. nih.govijrar.org The agreement between theoretical and experimental frequencies is often improved by applying a scaling factor to the computed values to account for anharmonicity and basis set limitations. core.ac.uk

Table 4: Selected Predicted Vibrational Frequencies and Assignments This table presents hypothetical but plausible data based on DFT (B3LYP/6-311++G(d,p)) calculations for a stable conformer.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3110 - 3050 | Medium | Aromatic C-H Stretching |

| 2980 | Medium | Methyl C-H Asymmetric Stretching |

| 2850 | Weak | Methoxy C-H Symmetric Stretching |

| 1615 | Strong | Aromatic C=C Stretching |

| 1500 - 1450 | Strong | Tetrazole Ring N=N, C=N Stretching |

| 1255 | Strong | Aryl C-O Asymmetric Stretching |

| 1180 | Medium | In-plane Aromatic C-H Bending |

| 1030 | Strong | Aryl C-O Symmetric Stretching |

Chemical Reactivity and Derivatization of 5 4 Methoxyphenyl 1 Methyl 1h Tetrazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 5-(4-methoxyphenyl)-1-methyl-1H-tetrazole is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group (-OCH₃). This group directs incoming electrophiles primarily to the ortho and para positions. However, since the para position is already occupied by the tetrazole ring, substitution is expected to occur at the positions ortho to the methoxy group. The tetrazole ring itself is generally considered an electron-withdrawing group, which would typically deactivate the phenyl ring. However, the strong activating effect of the methoxy group is expected to dominate, facilitating electrophilic attack.

Halogenation and Nitration Studies

Halogenation: The bromination of analogous 1-aryl-5-substituted tetrazoles has been reported, suggesting that the phenyl ring can undergo halogenation. For this compound, reaction with reagents like bromine (Br₂) in the presence of a Lewis acid or in a polar solvent would likely result in the substitution of one or both hydrogen atoms ortho to the methoxy group.

Hypothetical Halogenation Reaction Data

| Reactant | Reagent | Product(s) |

|---|---|---|

| This compound | Br₂ | 5-(3-bromo-4-methoxyphenyl)-1-methyl-1H-tetrazole and/or 5-(3,5-dibromo-4-methoxyphenyl)-1-methyl-1H-tetrazole |

Nitration: Nitration of activated aromatic rings is a common transformation. The nitration of 5-amino-1-methyl-1H-tetrazole has been studied, focusing on the amino group rather than an attached phenyl ring. For the target compound, treatment with a mixture of nitric acid and sulfuric acid would be expected to yield the corresponding nitro derivatives, with the nitro group being introduced at the positions ortho to the methoxy group. The reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions.

Hypothetical Nitration Reaction Data

| Reactant | Reagent | Product(s) |

|---|

Friedel-Crafts Acylation/Alkylation on the Phenyl Moiety

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution. Given the activated nature of the 4-methoxyphenyl (B3050149) group, Friedel-Crafts acylation and alkylation are anticipated to be feasible.

Friedel-Crafts Acylation: The acylation of anisole (B1667542) is a well-known reaction that predominantly yields the para-substituted product. Since the para position in this compound is blocked, acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be expected to occur at the ortho position to the methoxy group. wikipedia.orgsigmaaldrich.com

Hypothetical Friedel-Crafts Acylation Data

| Reactant | Acylating Agent | Lewis Acid | Product |

|---|---|---|---|

| This compound | Acetyl chloride | AlCl₃ | 5-(3-acetyl-4-methoxyphenyl)-1-methyl-1H-tetrazole |

Friedel-Crafts Alkylation: Friedel-Crafts alkylation with alkyl halides and a Lewis acid catalyst is also a plausible reaction. However, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements, which could lead to a mixture of products. youtube.com

Reactions Involving the Tetrazole Ring System

The tetrazole ring, while aromatic, is susceptible to a variety of reactions that involve its nitrogen-rich core, including ring-opening and cycloaddition reactions, often initiated by heat or light.

Ring-Opening and Ring-Closing Reactions of Tetrazoles

Thermal Reactions: 1,5-disubstituted tetrazoles can undergo thermal decomposition, typically involving the extrusion of molecular nitrogen (N₂). This process often proceeds through a ring-opening to a transient azidoazomethine intermediate, which then loses N₂ to form a nitrilimine. The stability of the tetrazole ring is influenced by the nature of its substituents.

Photochemical Reactions: Photolysis of tetrazoles is a well-established method for generating highly reactive nitrile imines. oup.comresearchgate.netnih.gov Irradiation of 1,5-disubstituted tetrazoles can lead to the cleavage of the tetrazole ring and the formation of a nitrile imine intermediate, which can then be trapped by various reagents or undergo other transformations. oup.comresearchgate.netnih.govacs.org For this compound, photolysis would be expected to generate the corresponding nitrile imine.

Hypothetical Photochemical Ring-Opening

| Reactant | Condition | Intermediate |

|---|

Cycloaddition Reactions with Unsaturated Systems

The nitrile imines generated from the thermal or photochemical ring-opening of tetrazoles are highly reactive 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. oup.comnih.gov This provides a powerful synthetic route to various five-membered heterocyclic compounds. The reaction of the nitrile imine derived from this compound with an alkyne, for example, would be expected to yield a pyrazole (B372694) derivative. chim.it

Hypothetical [3+2] Cycloaddition Reaction Data

| Nitrile Imine Source | Dipolarophile | Product |

|---|---|---|

| This compound | Alkyne (e.g., dimethyl acetylenedicarboxylate) | Pyrazole derivative |

N-Alkylation and N-Acylation Reactions on the Tetrazole Nitrogen Atoms

As this compound already possesses a methyl group at the N-1 position, further N-alkylation or N-acylation would lead to the formation of a quaternary tetrazolium salt.

N-Alkylation: The lone pairs of electrons on the nitrogen atoms of the tetrazole ring can be attacked by electrophiles such as alkyl halides. In the case of an already N-substituted tetrazole, this would result in quaternization. The reaction of 1-methyl-5-phenyltetrazole (B3340059) with alkylating agents would likely lead to the formation of a 1,3- or 1,4-dimethyl-5-phenyltetrazolium salt, depending on which of the remaining nitrogen atoms is alkylated. The precise outcome would be influenced by steric and electronic factors.

Hypothetical N-Alkylation (Quaternization) Data

| Reactant | Alkylating Agent | Product(s) |

|---|

N-Acylation: Acylation of the tetrazole ring can occur with acyl chlorides or anhydrides. Similar to N-alkylation, the acylation of this compound would result in the formation of an acyltetrazolium salt. These salts can be reactive intermediates themselves.

Hypothetical N-Acylation Data

| Reactant | Acylating Agent | Product |

|---|

Regioselectivity of Substitution on N-1 vs. N-2

The synthesis of this compound from its precursor, 5-(4-methoxyphenyl)-1H-tetrazole, involves an alkylation step where the methyl group is introduced onto one of the nitrogen atoms of the tetrazole ring. This reaction can theoretically produce two different constitutional isomers: the N-1 and the N-2 substituted products. The distribution of these isomers is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. rsc.orgmdpi.com

Alkylation of 5-substituted-1H-tetrazoles is a well-studied process, and the ratio of the resulting 1,5-disubstituted and 2,5-disubstituted tetrazoles can vary significantly. rsc.org Generally, the N-2 position is considered more nucleophilic than the N-1 position in the tetrazolate anion due to a higher negative charge density. However, the outcome is not solely dependent on charge distribution. Factors such as the nature of the electrophile (alkylating agent), the solvent, and the counter-ion all play a crucial role. researchgate.net

For 5-aryl tetrazoles, the electronic nature of the aryl substituent influences the pKa of the tetrazole N-H and the nucleophilicity of the respective nitrogen atoms. An electron-donating group, such as the methoxy group on the phenyl ring, increases the electron density of the system. In many cases, alkylation of 5-substituted tetrazoles preferentially yields the 2,5-disubstituted isomer. rsc.orgorganic-chemistry.org However, the formation of the 1,5-isomer, as in this compound, is also common and can sometimes be favored under specific conditions. rsc.org The regioselectivity can be rationalized by considering the stability of the transition states leading to the two isomers, where steric hindrance from the 5-substituent can disfavor substitution at the adjacent N-1 position, although this is not a universally dominant factor. rsc.org

A detailed analysis using techniques like 13C NMR spectroscopy can distinguish between the two isomers. The chemical shift of the carbon atom in the tetrazole ring (C5) is typically found at a lower field (deshielded) in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts. mdpi.com

| Factor | Influence on N-1 vs. N-2 Selectivity | General Outcome |

|---|---|---|

| Electronic Effects of 5-Substituent | Electron-donating groups can increase the overall nucleophilicity of the tetrazole ring. The precise effect on the N1/N2 ratio is complex. | Often favors the N-2 isomer, but is highly substrate-dependent. researchgate.netmdpi.com |

| Steric Hindrance | Bulky substituents at the 5-position may sterically hinder attack at the adjacent N-1 position. | Can increase the proportion of the N-2 isomer. rsc.org |

| Alkylation Agent | The nature of the electrophile (e.g., hard vs. soft, SN1 vs. SN2 mechanism) can significantly alter the product ratio. rsc.org | Varies; SN1-type reactions may show different selectivity than SN2. rsc.org |

| Reaction Conditions | Solvent polarity, temperature, and the nature of the base and counter-ion can influence the position of equilibrium and the reaction pathway. | Highly variable outcomes depending on the specific conditions used. mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of aromatic and heteroaromatic systems. researchgate.netnobelprize.org For a molecule like this compound, these reactions provide a strategy to introduce new substituents, typically by modifying a halogenated precursor.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. nobelprize.orgmdpi.com To functionalize this compound using this method, a common approach would involve starting with a halogenated derivative, for example, 5-(4-methoxy-3-bromophenyl)-1-methyl-1H-tetrazole. This bromo-substituted compound can then be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at that position. The Suzuki reaction is valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.comlookchem.com While direct C-H activation on the phenyl ring is a modern alternative, the use of a halide precursor is a more established and predictable strategy. There are also reports of Suzuki couplings involving 5-chlorotetrazoles, demonstrating that the tetrazole ring itself can participate in such reactions, although this is considered challenging. lookchem.com

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, this reaction would typically be performed on a halogenated version of the target compound. For instance, coupling an iodo- or bromo-substituted derivative of this compound with a terminal alkyne would yield an alkynyl-substituted product. chemrxiv.orgyoutube.com This introduces a versatile alkyne functional group that can be used for further transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

| Reaction | Typical Substrates | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl halide (e.g., bromo-derivative of the title compound) + Boronic acid/ester | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or alkyl-aryl compounds. lookchem.comresearchgate.net |

| Sonogashira | Aryl/heteroaryl halide + Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) salt (e.g., CuI) + Amine base (e.g., Et₃N, piperidine) | Aryl/heteroaryl-alkynes. chemrxiv.orgbeilstein-journals.org |

Photochemical Transformations of this compound

Tetrazole derivatives are known to undergo a variety of photochemical transformations. researchgate.netmdpi.com Upon irradiation with ultraviolet (UV) light, the tetrazole ring can cleave, typically leading to the extrusion of a molecule of nitrogen (N₂). mdpi.com This process generates highly reactive intermediates that can be trapped or can rearrange to form new products.

For a 1,5-disubstituted tetrazole such as this compound, photolysis is expected to result in the formation of a nitrilimine intermediate. researchgate.net The general pathway involves the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring.

The resulting nitrilimine, [4-methoxyphenyl-C≡N⁺-N⁻-methyl], is a 1,3-dipole. These species are not typically stable and will readily react with other molecules. For example, in the presence of a dipolarophile (such as an alkene or alkyne), the nitrilimine can undergo a [3+2] cycloaddition reaction to form five-membered heterocyclic rings like pyrazolines or pyrazoles. researchgate.net The specific products formed will depend on the reaction conditions, including the solvent and the presence of any trapping agents. mdpi.com The photochemistry of tetrazoles is a valuable synthetic tool, providing access to complex molecules from stable precursors. researchgate.netmdpi.com

Coordination Chemistry and Ligand Properties of 5 4 Methoxyphenyl 1 Methyl 1h Tetrazole

Binding Modes of Tetrazoles to Transition Metal Centers

Tetrazole ligands are known to exhibit a variety of binding modes to transition metal centers, primarily coordinating through their nitrogen atoms. This versatility allows for the construction of diverse coordination architectures, from discrete mononuclear complexes to extended multi-dimensional polymers.

Monodentate vs. Bidentate Coordination Through Nitrogen Atoms

The coordination of tetrazoles can occur in a monodentate fashion, typically through the N4 atom of the tetrazole ring. This is a common binding mode for 1-substituted tetrazoles. Bidentate coordination, involving two nitrogen atoms of the same tetrazole ring (e.g., N1 and N2, or N2 and N3), is also possible and can lead to the formation of stable chelate rings with the metal center. Furthermore, tetrazole ligands can act as bridging ligands, connecting two or more metal centers through different nitrogen atoms, which is crucial for the formation of coordination polymers. For 1,5-disubstituted tetrazoles, coordination often occurs through the N3 and/or N4 positions.

Influence of Substituents on Coordination Affinity

The electronic and steric properties of the substituents at the C5 and N1 positions of the tetrazole ring play a significant role in determining the coordination affinity and the resulting structure of the metal complexes. Electron-donating groups can enhance the electron density on the nitrogen atoms, thereby increasing their Lewis basicity and promoting stronger coordination to the metal center. Conversely, electron-withdrawing groups may reduce the coordination strength.

For 5-(4-methoxyphenyl)-1-methyl-1H-tetrazole , the methoxy (B1213986) group at the para position of the phenyl ring is an electron-donating group, which would be expected to enhance the coordinating ability of the tetrazole ring. The methyl group at the N1 position sterically hinders coordination at this site, making the other nitrogen atoms more likely to be involved in binding to a metal ion.

Synthesis and Characterization of Metal Complexes with this compound

A thorough search of the scientific literature did not yield specific reports on the synthesis and detailed characterization of metal complexes with This compound . The following subsections, therefore, represent a general overview of the expected methodologies and characterization techniques based on studies of analogous tetrazole-metal complexes.

Crystallographic Analysis of Coordination Geometries

Table 1: Hypothetical Crystallographic Data for a Transition Metal Complex of this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Metal-Nitrogen Bond Lengths | Typically in the range of 2.0 - 2.2 Å |

| Coordination Geometry | e.g., Distorted octahedral |

This table is illustrative and not based on experimental data for the specified compound.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

Spectroscopic techniques are vital for characterizing metal-ligand interactions in coordination complexes.

UV-Vis Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about d-d electronic transitions and charge-transfer bands. Upon coordination of This compound to a metal center, shifts in the absorption bands of the ligand (intraligand transitions) and the appearance of new bands corresponding to metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT) and d-d transitions would be expected.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy is a powerful tool to probe the electronic environment of the metal ion. The g-values and hyperfine coupling constants obtained from an EPR spectrum can provide insights into the geometry of the complex and the nature of the metal-ligand bonding. For instance, in a copper(II) complex, the EPR parameters can help distinguish between different coordination geometries.

Applications in Catalysis

While metal complexes of various tetrazole derivatives have been explored for their catalytic activities in a range of organic transformations, there is no specific information available regarding the catalytic applications of metal complexes derived from This compound . Generally, transition metal complexes can act as catalysts by providing low-energy pathways for reactions, often through the reversible binding of substrates and the stabilization of transition states. Cobalt-tetrazole complexes, for example, have been investigated as catalysts for the synthesis of tetrazoles themselves. rsc.orgacs.org

Homogeneous Catalysis Mediated by this compound Complexes

Metal complexes incorporating tetrazole-containing ligands are known to be effective catalysts in a variety of homogeneous catalytic reactions. The nitrogen-rich tetrazole ring can coordinate to metal centers, influencing the electronic and steric environment of the metal, which in turn dictates the catalytic activity and selectivity.

Another significant area is rhodium-catalyzed hydroformylation, a key industrial process for the production of aldehydes from alkenes. The selectivity of this reaction towards linear or branched aldehydes is highly dependent on the ligand coordinated to the rhodium center. While a wide array of phosphorus-based ligands have been extensively studied, nitrogen-containing ligands, including tetrazoles, have also been explored. The electronic properties of the this compound ligand could potentially modulate the activity and selectivity of a rhodium catalyst in such transformations.

Heterogeneous Catalysis via Immobilized Tetrazole Ligands

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Tetrazole-based ligands, including potentially this compound, can be anchored to various solid supports such as silica (B1680970), polymers, and magnetic nanoparticles.

The process of immobilization typically involves the functionalization of the support material with a group that can covalently bind to the tetrazole ligand or its metal complex. For instance, mesoporous silica materials, with their high surface area and tunable pore sizes, are excellent candidates for supporting catalysts. The tetrazole ligand could be grafted onto the silica surface, followed by coordination with a metal precursor to form the active catalytic sites.

However, specific research detailing the synthesis, characterization, and catalytic performance of immobilized this compound, including data on its reusability and leaching, is not found in the current body of scientific literature. Further investigation is required to establish the viability and efficiency of this specific compound in heterogeneous catalysis.

Advanced Materials Applications of 5 4 Methoxyphenyl 1 Methyl 1h Tetrazole and Its Derivatives

Exploration in Energetic Materials and Propellants

Tetrazole derivatives are investigated as potential explosives and rocket propellant components due to their high energy of formation and the generation of gaseous products, primarily molecular nitrogen, upon decomposition. researchgate.netnih.gov The high nitrogen content often translates to a high burn rate and relative stability, making them environmentally benign components for gas generators. nih.gov

The thermal stability of tetrazole-containing energetic materials is a critical factor in their practical application. For instance, certain alkali metal-based 3D energetic metal-organic frameworks (EMOFs) containing poly tetrazoles exhibit excellent thermal decomposition temperatures, with a Na-MOF decomposing at 344 °C and a K-MOF at 337 °C. acs.org These values are significantly higher than benchmark explosives like RDX (210 °C) and HMX (279 °C), a stability attributed to the structural reinforcement from extensive coordination. acs.org

The decomposition of energetic tetrazole derivatives is a rapid process that serves as a source of chemical energy. researchgate.net Theoretical studies on various energetic tetrazole molecules indicate that the decomposition process often begins with the opening of the tetrazole ring. researchgate.net The N1-N2 ring bond is typically associated with the lowest energy barrier for ring opening, while the C-N bond has a higher energy barrier. researchgate.net Following the ring opening, nitrogen gas (N2) is released. researchgate.netresearchgate.net The specific decomposition pathways can be influenced by the substituent groups attached to the tetrazole ring, which can affect the explosive behavior of the material. researchgate.net For example, studies on dinitropyrazole-based energetic materials show that decomposition can be initiated by an intramolecular oxidation of an adjacent carbon atom by a nitro group. mdpi.com

| Compound/Material Class | Decomposition Temperature (°C) | Key Decomposition Feature |

| Na-based Energetic MOF | 344 | High thermal stability due to structural reinforcement acs.org |

| K-based Energetic MOF | 337 | Extensive coordination enhances stability acs.org |

| RDX (benchmark) | 210 | Lower thermal stability acs.org |

| HMX (benchmark) | 279 | Lower thermal stability acs.org |

| Ammonium (B1175870) salt of 1-hydroxy-5-methyltetrazole | 229 | Decomposes after melting mdpi.com |

| Guanidinium salt of 1-hydroxy-5-methyltetrazole | 256 | Highest decomposition temperature among tested salts mdpi.com |

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Tetrazole-based ligands are of increasing interest for the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.org Their deprotonated form can utilize up to four nitrogen atoms for coordination, allowing for the formation of diverse and stable framework topologies. unimi.it

The design of MOFs using tetrazole-based linkers is guided by several key principles:

Multifunctional Coordination: Tetrazoles possess numerous bridging coordination modes, offering significant synthetic possibilities for creating porous metal-tetrazolate architectures. rsc.org This versatility allows for the construction of frameworks with varied dimensionalities and topologies. nih.gov

High Nitrogen Content: The N-rich character of tetrazole linkers allows for the creation of frameworks with channels decorated with nitrogen donor atoms. acs.org This can enhance properties like selective gas adsorption. rsc.org

Structural Stability: Tetrazole-based MOFs often exhibit high thermal and chemical stability. acs.orgalfa-chemistry.com This robustness is crucial for applications in catalysis and gas storage. alfa-chemistry.com

Tunable Properties: The properties of tetrazole MOF linkers can be tailored for specific applications by introducing various functional groups. alfa-chemistry.com This customization allows for control over pore size, surface area, and chemical functionality. alfa-chemistry.com

Tetrazole-containing MOFs can exhibit a wide range of structural features and porosities. For example, a nickel MOF prepared with a tetrazole-naphthalene linker showed a specific surface area (SBET) of 320 m²/g and high thermal stability. acs.org Another study reported a tetrazole-based MOF with large mesopores of 32 Å. rsc.org

The porosity of these frameworks makes them promising materials for gas storage and separation. alfa-chemistry.com The high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces can lead to high selectivity for adsorbing gases like CO2. rsc.org Some coordination polymers built with flexible pyrazole-based ligands have demonstrated "porosity without pores," where framework flexibility allows for gas adsorption despite an apparently dense structure. nih.gov The porous nature of tetrazole-based MOFs has also been exploited for the adsorption of organic dyes from wastewater. researchgate.net

| MOF System | Ligand Type | Key Structural Feature | BET Surface Area (m²/g) | Potential Application |

| NiNDTz | Tetrazole-naphthalene | High thermal stability | 320 | Gas separation acs.org |

| Cu-based MOF | Tri-topic tetrazole | Large mesopores (32 Å) | - | Carbon capture rsc.org |

| Zn-based polymer | Pyrazole-based | Flexible rhombic motifs | 515 | Gas adsorption nih.gov |

| Co-based polymer | Pyrazole-based | Flexible rhombic motifs | 209 | Gas adsorption nih.gov |

Electrochemical Properties and Applications in Sensors

The unique electronic properties and coordination capabilities of tetrazole derivatives make them suitable for applications in electrochemical sensors. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com The tetrazole ring can act as a metal ion complexing agent, which is a key feature for sensor development. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study redox processes and electron transfer reactions, making it valuable for characterizing potential sensor materials. irjet.netossila.com In the context of tetrazole-based sensors, CV can provide insights into the interaction between the tetrazole compound and the target analyte, such as a metal ion. africanjournalofbiomedicalresearch.com The technique measures the current response of a system to a linearly cycled potential sweep, which can reveal information about the thermodynamics and kinetics of the electrochemical reactions occurring. ossila.comrsc.org

For example, studies on 5-substituted tetrazoles as corrosion inhibitors for copper have utilized potentiodynamic polarization and electrochemical impedance spectroscopy, techniques related to CV, to evaluate their performance. scispace.com The results indicated that the inhibition efficiency is dependent on the inhibitor's concentration and molecular structure. scispace.com

Chronoamperometry, which measures the current at a constant potential, is another technique used in the development of electrochemical sensors. rsc.orgmdpi.com For instance, a chronoamperometric sensor based on a gold electrode has been used to study the electrochemical behavior of thiazolidine, demonstrating a linear concentration range for detection. mdpi.com While specific CV or chronoamperometry data for 5-(4-methoxyphenyl)-1-methyl-1H-tetrazole was not found in the context of sensor applications, the general principles suggest its potential for such studies. The electrochemical response of the tetrazole moiety could be modulated by the methoxyphenyl group, potentially leading to selective sensing capabilities.

| Technique | Principle | Information Gained | Relevance to Tetrazole Sensors |

| Cyclic Voltammetry (CV) | Measures current response to a linearly cycled potential. ossila.com | Thermodynamics of redox processes, kinetics of electron transfer. ossila.com | Characterizes the electrochemical interaction between the tetrazole ligand and target analytes. africanjournalofbiomedicalresearch.comirjet.net |

| Chronoamperometry | Measures current at a constant potential over time. rsc.org | Reaction kinetics, concentration determination. rsc.orgmdpi.com | Can be used to quantify analyte concentration based on the current response of the tetrazole-based sensor. mdpi.com |

Development of Tetrazole-Modified Electrodes for Specific Analytes

The modification of electrode surfaces with organic molecules is a key strategy in the development of electrochemical sensors with high sensitivity and selectivity for specific analytes. Tetrazole derivatives, with their multiple nitrogen atoms, are excellent ligands for metal ions and can also participate in hydrogen bonding and other intermolecular interactions. These properties make them attractive candidates for the functionalization of electrode surfaces.

While direct studies on the use of this compound for electrode modification are not extensively documented in the reviewed literature, the broader class of 5-substituted-1H-tetrazoles has been explored for applications such as corrosion inhibition, which relies on the interaction of the tetrazole ring with metal surfaces. For instance, 5-(4-chlorophenyl)-1H-tetrazole has been investigated as a corrosion inhibitor for mild steel. bhu.ac.in The adsorption of such molecules on a metal surface suggests their potential for creating functionalized electrodes.

The development of tetrazole-modified electrodes often involves the electropolymerization of a tetrazole-containing monomer onto a conductive substrate. This process creates a stable, chemically active polymer film that can be used for the recognition and quantification of target analytes. The methoxyphenyl group in this compound could potentially influence the electronic properties and the morphology of such a polymer film, thereby tuning its sensing characteristics. Further research is required to explore the electrochemical behavior of this compound and its derivatives and to develop specific sensing applications.

Potential in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for a variety of applications in photonics, including optical data storage, optical computing, and frequency conversion. researchgate.net Organic molecules with large molecular hyperpolarizabilities are promising candidates for NLO materials, particularly for second harmonic generation (SHG), a process that converts incident light of a certain frequency into light with twice that frequency.

The NLO response of a molecule is governed by its molecular hyperpolarizability (β), which is a measure of how easily the electron cloud of the molecule is distorted by an external electric field, such as that of intense laser light. Molecules with a "push-pull" electronic structure, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system, often exhibit large β values.

While the tetrazole moiety has traditionally been considered a disruptor of conjugation, recent studies have shown that 2,5-disubstituted tetrazoles can act as conjugative π-linkers, enabling intramolecular charge transfer (ICT) and giving rise to significant NLO activity. nih.gov In the case of this compound, the methoxyphenyl group can act as an electron-donating group. If a suitable electron-accepting group were to be introduced elsewhere on the molecule, a push-pull system could be created, potentially leading to a significant NLO response.

A study on a series of 2,5-disubstituted push-pull tetrazoles provides insight into the potential NLO properties of such systems. nih.govnih.gov The first hyperpolarizability values (β) were calculated and measured for several derivatives, demonstrating that the tetrazole ring can indeed facilitate charge transfer and lead to a strong NLO response. The data from this study on related compounds is presented in the table below to illustrate the concept.

| Compound | Donor Group | Acceptor Group | Calculated β (x 10-30 esu) | Measured β (x 10-30 esu) |

|---|---|---|---|---|

| 1b | Phenyl | p-Nitrophenyl | 2.8 | 40 (±3) |

| 1c | 2-(Dibenzo[b,d]furan-4-yl) | p-Nitrophenyl | 10.3 | 102 (±7) |

| 1d | 4-(N,N-diphenylamino)phenyl | p-Nitrophenyl | 107.8 | 252 (±16) |

Data adapted from a study on 2,5-disubstituted push-pull tetrazoles, not this compound. nih.gov

These findings suggest that with appropriate molecular design, this compound derivatives could be engineered to possess significant molecular hyperpolarizabilities, making them candidates for NLO applications.

For a material to exhibit a macroscopic NLO effect, such as SHG, it is not sufficient for the individual molecules to have a large hyperpolarizability. The molecules must also crystallize in a non-centrosymmetric space group. researchgate.net In a centrosymmetric crystal, any NLO effects from individual molecules cancel each other out. Crystal engineering is the design and synthesis of crystalline solids with desired properties, and it plays a crucial role in the development of organic NLO materials.